molecular formula C5H5ClN2O2S B1295704 4-Chloro-6-(methylsulfonyl)pyrimidine CAS No. 89283-46-5

4-Chloro-6-(methylsulfonyl)pyrimidine

Cat. No. B1295704
CAS RN: 89283-46-5
M. Wt: 192.62 g/mol
InChI Key: LNJVTFNEAPYZIU-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylsulfonyl)pyrimidine is a chemical compound that is part of the pyrimidine family, which are biologically significant due to their presence in nucleic acids. The compound is characterized by a pyrimidine ring substituted with a chloro group and a methylsulfonyl group at specific positions. It serves as an intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with methylsulfonyl groups, has been extensively studied. A convenient synthesis method for 4,6-dimethyl-2-(methylsulfonyl)pyrimidine involves a three-step process starting with the cyclocondensation of acetylacetone and thiourea, followed by methylation and oxidation to yield the target compound with a high overall yield . Another synthesis approach for a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, involves a modified synthesis route with a focus on green chemistry principles, aiming to reduce waste generation .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been investigated using various spectroscopic techniques. For instance, the vibrational spectral analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was performed using FT-IR and FT-Raman spectroscopy. The equilibrium geometry and vibrational wave numbers were computed using density functional theory, and the molecular docking results suggested potential inhibitory activity against certain biological targets .

Chemical Reactions Analysis

Chemoselective reactions involving pyrimidine derivatives have been described, highlighting the selective displacement of chloride or sulfone groups in the presence of amines and their derivatives. The selectivity of these reactions is influenced by the steric and electronic properties of the amines involved . Additionally, the reactivity of methylsulfinyl and methylsulfonyl functions in pyrimidine derivatives has been explored, leading to the synthesis of new compounds with confirmed structures through UV and NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of substituents like chloro and methylsulfonyl groups can significantly affect the compound's reactivity, solubility, and potential applications. For example, the non-covalent interactions in substituted pyrimidine derivatives have been studied, revealing the presence of hydrogen bonds, van der Waals interactions, and other effects that influence the compound's properties and behavior .

Scientific Research Applications

Summary of the Application

Pyrazolo[3,4-d]pyrimidines, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Recently, these compounds have also shown potential antimicrobial properties .

Methods of Application or Experimental Procedures

The activity of a library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, was explored against Staphylococcus aureus and Escherichia coli .

Results or Outcomes

The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .

2. Antifungal Activities

Summary of the Application

Pyrimidine derivatives, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, have shown significant antifungal activities . These compounds have been evaluated in vitro against fourteen phytopathogenic fungi .

Methods of Application or Experimental Procedures

The antifungal activities of the synthesized pyrimidine derivatives were evaluated in vitro against fourteen phytopathogenic fungi .

Results or Outcomes

The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides . Preliminary Structure-Activity Relationship (SAR) was also discussed .

3. Anti-Inflammatory Properties

Summary of the Application

Pyrimidines, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, have shown significant anti-inflammatory activities . These compounds are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

4. Synthesis of 2-Cyanopyrimidines

Summary of the Application

4-Chloro-6-(methylsulfonyl)pyrimidine can be used in the synthesis of 2-cyanopyrimidines . These compounds have various pharmaceutical applications, including uses as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .

Methods of Application or Experimental Procedures

4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine . Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .

Results or Outcomes

Both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN . All new compounds were fully characterized .

5. Synthesis of Hyperbranched Poly(Arylene Pyrimidine Ether)s

Summary of the Application

4-Chloro-6-(methylsulfonyl)pyrimidine can be used to synthesize hyperbranched poly(arylene pyrimidine ether)s . These polymers have potential applications in various fields due to their unique properties such as low viscosity, high solubility, and good film-forming ability .

Methods of Application or Experimental Procedures

Using a novel leaving group, methylsulfone activated by pyrimidine, 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .

Results or Outcomes

The synthesized hyperbranched poly(arylene pyrimidine ether)s were fully characterized . The results showed that these polymers have potential applications in various fields due to their unique properties .

6. Synthesis of Pyrimidine Derivatives

Summary of the Application

4-Chloro-6-(methylsulfonyl)pyrimidine can be used in the synthesis of various pyrimidine derivatives . These compounds have various pharmaceutical applications, including uses as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .

Methods of Application or Experimental Procedures

4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine . Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .

Results or Outcomes

Both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN . All new compounds were fully characterized .

Safety And Hazards

When handling “4-Chloro-6-(methylsulfonyl)pyrimidine”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives could be explored further .

properties

IUPAC Name

4-chloro-6-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVTFNEAPYZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291958
Record name 4-chloro-6-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(methylsulfonyl)pyrimidine

CAS RN

89283-46-5
Record name 89283-46-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-6-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Baiazitov, W Du, CS Lee, S Hwang, NG Almstead… - …, 2013 - thieme-connect.com
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak …
Number of citations: 19 www.thieme-connect.com
WH Nyberg, CC Cheng - Journal of Heterocyclic Chemistry, 1964 - Wiley Online Library
… Consequently, 4 - chloro - 6 - methylsulfonyl pyrimidine (VIIIa) was prepared. Results of the SUBstitution study (VIIIb-f) have shown that the chloro group, again, was selectively replaced …
Number of citations: 14 onlinelibrary.wiley.com
S Kamijo, K Kamijo, T Murafuji - The Journal of Organic Chemistry, 2017 - ACS Publications
The synthesis of alkylated pyrimidines was achieved via benzophenone-mediated photoinduced coupling between saturated heterocycles and sulfonylpyrimidines. The pyrimidine ring …
Number of citations: 34 pubs.acs.org

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